

# Tozasertib IC50 shift in ABCG2-expressing cells

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tozasertib

CAS No.: 639089-54-6

Cat. No.: S548313

Get Quote

## Experimental Evidence & Troubleshooting

The table below summarizes key experimental findings from the literature to guide your hypothesis.

| Cell Model / Context                              | Observed IC50 Shift for Tozasertib                                                    | Evidence for ABCG2 Involvement                                                                             | Suggested Primary Mechanism                                                                                                      | Citation |
|---------------------------------------------------|---------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|----------|
| VX-680-resistant HCT 116 clones                   | Resistant clones showed cross-resistance to Tozasertib (VX-680).                      | No ABCG2 protein detected. Weak resistance to classic ABCG2 substrate SN-38.                               | Upregulation of <b>AKT3</b> and, in one clone, <b>P-gp/ABCB1</b> overexpression. P-gp inhibitor only partly reversed resistance. | [1]      |
| ABCG2-overexpressing cells (Model for GSK1070916) | ABCG2-overexpressing cells demonstrated high resistance-fold to the AURKi GSK1070916. | Yes. Attenuated drug accumulation was reversed by Ko143. <b>ABCG2 ATPase assay</b> indicated drug binding. | Direct transport of the drug by <b>ABCG2</b> . Combination with an ABCG2 inhibitor restored sensitivity.                         | [2]      |
| Doxorubicin-resistant                             | Decreased sensitivity to                                                              | Related to <b>ABCB1/MDR1</b>                                                                               | Cross-resistance linked to <b>P-gp/ABCB1</b> overexpression.                                                                     | [3]      |

| Cell Model / Context | Observed IC50 Shift for Tozasertib | Evidence for ABCG2 Involvement | Suggested Primary Mechanism | Citation |
|----------------------|------------------------------------|--------------------------------|-----------------------------|----------|
| osteosarcoma cells   | Tozasertib observed.               | overexpression, not ABCG2.     |                             |          |

## Recommended Experimental Protocols

To directly confirm or rule out ABCG2's role in your experimental system, the following functional assays are recommended.

### Vesicle-Based Transport Assay

This is a direct, membrane-based system to evaluate ABCG2 function [4].

- **Preparation:** Isolate plasma membrane vesicles from ABCG2-overexpressing cells (e.g., HEK293) via sucrose density gradient ultracentrifugation [4].
- **Reaction:** Incubate vesicles with your drug (**Tozasertib**) and ATP.
- **Key Controls:**
  - **ATP-deficient control:** Use AMP instead of ATP.
  - **Inhibitor control:** Include a known ABCG2 inhibitor like **Ko143** (at 1-5  $\mu$ M) or **Febuxostat** [4].
- **Detection:** Use radiolabeled **Tozasertib** if available. Alternatively, measure accumulated drug inside washed vesicles using **HPLC** or **LC-MS/MS** [2]. A higher accumulation in the presence of ATP + inhibitor indicates active transport by ABCG2.

### Cell-Based Accumulation & Efflux Assay

This assay determines intracellular drug levels in whole cells [4] [2].

- **Procedure:**
  - Incubate ABCG2-expressing and parental control cells with **Tozasertib**.
  - Include parallel samples with Ko143.
  - After incubation, wash cells and lyse them.
  - Measure intracellular **Tozasertib** concentration using **HPLC** [2].
- **Interpretation:**

- A lower intracellular concentration in ABCG2-expressing cells that increases with Ko143 co-incubation suggests ABCG2-mediated efflux.

## ATPase Activity Assay

This measures the stimulation of ATP hydrolysis, an indicator of transporter activity [4].

- **Procedure:**
  - Incubate ABCG2-enriched membranes with **Tozasertib** and ATP.
  - Measure the release of inorganic phosphate (e.g., using a malachite green procedure).
- **Interpretation:**
  - Stimulation or inhibition of basal ATPase activity by **Tozasertib** suggests it interacts with the transporter's substrate-binding site [4] [2].

## Experimental Workflow Diagram

The diagram below outlines a logical workflow for troubleshooting an observed IC50 shift, integrating the assays described above.



[Click to download full resolution via product page](#)

Based on the current literature, if your experiments point away from ABCG2, I suggest investigating **AKT3 upregulation** or the activity of other efflux transporters like **P-gp/ABCB1** [1] [3].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Functional Effects of AKT3 on Aurora Kinase Inhibitor-induced ... [pmc.ncbi.nlm.nih.gov]
2. Overexpression of human ATP-binding cassette transporter ... [sciencedirect.com]
3. Preclinical validation of Aurora kinases-targeting drugs in ... [nature.com]
4. Inhibitors of Human ABCG2: From Technical Background ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Tozasertib IC50 shift in ABCG2-expressing cells]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548313#tozasertib-ic50-shift-in-abcg2-expressing-cells>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)